7-Bromo-4-chlorofuro[3,2-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-chlorofuro[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2O/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSMOMJNVDQFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(O1)C(=NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680966 | |
| Record name | 7-Bromo-4-chlorofuro[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211595-48-0 | |
| Record name | 7-Bromo-4-chlorofuro[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformational Chemistry of 7 Bromo 4 Chlorofuro 3,2 D Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated heterocyclic compounds. In 7-Bromo-4-chlorofuro[3,2-d]pyrimidine, the electron-deficient nature of the pyrimidine (B1678525) ring significantly activates the C-4 position towards nucleophilic attack, making the chlorine atom an excellent leaving group.
Selective Displacement of Chlorine at C-4 by Nitrogen-based Nucleophiles
The chlorine atom at the C-4 position of the furo[3,2-d]pyrimidine (B1628203) core is highly susceptible to displacement by various nucleophiles, particularly nitrogen-based nucleophiles. This selectivity is a well-documented characteristic of 4-chloropyrimidine (B154816) and its fused analogues, such as 4-chloropyrrolo[2,3-d]pyrimidines. nih.gov The reaction proceeds readily due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex.
A wide array of primary and secondary amines, including aliphatic, benzylic, and aromatic amines, can be employed to introduce diverse functionalities at this position. nih.gov These reactions are typically carried out under mild thermal conditions, often in a polar solvent like ethanol, isopropanol, or DMF. In some cases, particularly with less nucleophilic anilines, acid catalysis may be employed to enhance the reactivity of the heterocyclic substrate. nih.gov The inherent reactivity difference between the C4-Cl and the C7-Br bonds allows this substitution to occur with high chemoselectivity, leaving the bromine atom intact for subsequent transformations.
Table 1: Representative SNAr Reactions at C-4 with Nitrogen Nucleophiles This table illustrates the expected products from the reaction of this compound with various amines, based on the known reactivity of similar 4-chloro-fused pyrimidines.
| Nitrogen Nucleophile | Structure | Expected Product |
|---|---|---|
| Aniline | Ph-NH₂ | 7-Bromo-N-phenylfuro[3,2-d]pyrimidin-4-amine |
| Morpholine | C₄H₉NO | 4-(7-Bromofuro[3,2-d]pyrimidin-4-yl)morpholine |
| Benzylamine | Ph-CH₂-NH₂ | 7-Bromo-N-(phenylmethyl)furo[3,2-d]pyrimidin-4-amine |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. For this compound, these reactions primarily occur at the more reactive C-7 bromo position, providing a complementary method to the SNAr reactions at C-4.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is one of the most versatile methods for forming C(sp²)-C(sp²) bonds and is widely applied to functionalize aryl bromides. nih.gov In the context of this compound, the C-7 bromine serves as the electrophilic partner for coupling with a variety of aryl and heteroaryl boronic acids or their esters. This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or those generated in situ from a Pd(II) precursor with phosphine (B1218219) ligands (e.g., XPhos), in the presence of a base like Na₂CO₃, K₂CO₃, or K₃PO₄. nih.govmdpi.com The reaction allows for the introduction of a wide range of substituted aromatic and heterocyclic moieties at the C-7 position, significantly expanding the molecular diversity of the furo[3,2-d]pyrimidine core. rsc.orgresearchgate.net The C-4 chloro position generally exhibits lower reactivity in Suzuki couplings, often allowing for selective reaction at the C-7 bromo site. mdpi.com
Table 2: Representative Suzuki-Miyaura Coupling Reactions at C-7 This table shows potential products from the Suzuki-Miyaura coupling of a C-4 substituted furo[3,2-d]pyrimidine with various boronic acids.
| Boronic Acid | Structure | Expected Product (Assuming R at C-4) |
|---|---|---|
| Phenylboronic acid | Ph-B(OH)₂ | 4-R-7-phenylfuro[3,2-d]pyrimidine |
| 4-Methoxyphenylboronic acid | 4-MeO-C₆H₄-B(OH)₂ | 7-(4-Methoxyphenyl)-4-R-furo[3,2-d]pyrimidine |
| Pyridine-3-boronic acid | C₅H₄N-B(OH)₂ | 4-R-7-(pyridin-3-yl)furo[3,2-d]pyrimidine |
Sonogashira Coupling for Introduction of Alkynyl Moieties
The Sonogashira coupling is a reliable method for forming C-C bonds between aryl halides and terminal alkynes, enabling the introduction of alkynyl groups. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically CuI, in the presence of an amine base such as triethylamine (B128534) or diethylamine, which also often serves as the solvent. wikipedia.org For this compound, the Sonogashira reaction would selectively occur at the C-7 bromine atom to yield 7-alkynylfuro[3,2-d]pyrimidine derivatives. nih.gov This transformation is valuable for creating linear, rigid extensions to the heterocyclic core, which can be useful for probing biological interactions or for further synthetic modifications of the alkyne functionality. nih.govresearchgate.net
Table 3: Representative Sonogashira Coupling Reactions at C-7 This table illustrates potential products from the Sonogashira coupling of a C-4 substituted furo[3,2-d]pyrimidine with various terminal alkynes.
| Terminal Alkyne | Structure | Expected Product (Assuming R at C-4) |
|---|---|---|
| Phenylacetylene | Ph-C≡CH | 4-R-7-(phenylethynyl)furo[3,2-d]pyrimidine |
| Ethynyltrimethylsilane | TMS-C≡CH | 4-R-7-((trimethylsilyl)ethynyl)furo[3,2-d]pyrimidine |
| 1-Hexyne | CH₃(CH₂)₃-C≡CH | 7-(Hex-1-yn-1-yl)-4-R-furo[3,2-d]pyrimidine |
Buchwald-Hartwig Amination and Other C-N Bond Formations
While SNAr reactions are effective for introducing amines at the C-4 position, the Buchwald-Hartwig amination provides a complementary strategy for forming C-N bonds at the less reactive C-7 bromo position. beilstein-journals.org This palladium-catalyzed cross-coupling reaction allows for the arylation of a wide range of primary and secondary amines with aryl bromides. rsc.org The reaction typically requires a palladium catalyst, a bulky phosphine ligand (e.g., BINAP, XPhos), and a strong base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). beilstein-journals.orgresearchgate.net This methodology enables the synthesis of 7-amino-substituted furo[3,2-d]pyrimidines, which are not accessible via direct nucleophilic substitution at that position. The ability to perform both SNAr at C-4 and Buchwald-Hartwig amination at C-7 provides comprehensive control over the introduction of nitrogen substituents at either reactive site of the core structure. nih.gov
Table 4: Representative Buchwald-Hartwig Amination Reactions at C-7 This table displays expected products from the Buchwald-Hartwig amination of a C-4 substituted furo[3,2-d]pyrimidine with various amines.
| Amine | Structure | Expected Product (Assuming R at C-4) |
|---|---|---|
| Aniline | Ph-NH₂ | 4-R-N-phenylfuro[3,2-d]pyrimidin-7-amine |
| Morpholine | C₄H₉NO | 7-Morpholinofuro[3,2-d]pyrimidine-4-R |
| Benzophenone imine | Ph₂C=NH | 4-R-N-(diphenylmethylene)furo[3,2-d]pyrimidin-7-amine |
Cyanation Reactions for Nitrile Introduction
The introduction of a nitrile (cyano) group into the furo[3,2-d]pyrimidine core is a valuable transformation, as nitriles are versatile intermediates that can be converted into amines, carboxylic acids, amides, and various heterocyclic systems. In the case of this compound, the cyanation reaction proceeds via nucleophilic aromatic substitution (SNAr).
The chlorine atom at the C-4 position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. This makes it the primary site for substitution. The bromine atom at the C-7 position on the furan (B31954) ring is significantly less reactive towards nucleophilic substitution and typically remains intact under conditions used for displacing the C-4 chlorine.
The reaction is generally carried out by treating this compound with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures. The use of metal catalysts, such as palladium or copper complexes, can also facilitate this transformation, often under milder conditions. The expected product of this reaction is 7-Bromo-4-cyanofuro[3,2-d]pyrimidine. This type of transformation is common for chloro-substituted, electron-deficient heterocycles like chloropurines and other chloropyrimidines. nih.govmdpi.com
| Reactant | Reagent | Typical Conditions | Product |
|---|---|---|---|
| This compound | NaCN or KCN | DMSO or DMF, 80-120 °C | 7-Bromo-4-cyanofuro[3,2-d]pyrimidine |
Other Important Chemical Transformations
Beyond cyanation, the halogen substituents on this compound serve as handles for other significant chemical modifications, including dehalogenation and manipulations of the core heterocyclic structure.
Hydrogenolysis of Halogen Substituents
Hydrogenolysis is a powerful method for the reductive cleavage of carbon-halogen bonds, effectively replacing the halogen atom with a hydrogen atom. This reaction is typically performed using catalytic hydrogenation. For this compound, this process can potentially lead to three different products: selective removal of one halogen or removal of both.
The relative reactivity of carbon-halogen bonds to hydrogenolysis generally follows the order C-I > C-Br > C-Cl > C-F. Consequently, it is often possible to achieve selective de-bromination in the presence of a chlorine atom by carefully controlling the reaction conditions.
Selective Debromination: Mild catalytic hydrogenation conditions, for instance, using palladium on carbon (Pd/C) with hydrogen gas (H₂) or a transfer hydrogenation source like ammonium (B1175870) formate (B1220265) at or near room temperature, would be expected to preferentially cleave the C-7 bromine bond, yielding 4-chlorofuro[3,2-d]pyrimidine.
Complete Dehalogenation: More forcing conditions, such as higher temperatures, higher hydrogen pressure, or the use of more aggressive catalysts like Raney Nickel, would lead to the removal of both the bromine and chlorine atoms, resulting in the parent furo[3,2-d]pyrimidine. google.com
| Starting Material | Potential Conditions | Expected Major Product |
|---|---|---|
| This compound | Pd/C, H₂ (1 atm), RT | 4-Chlorofuro[3,2-d]pyrimidine |
| This compound | Raney Ni, H₂ (>1 atm), elevated temp. | Furo[3,2-d]pyrimidine |
Spectroscopic and Crystallographic Characterization of Furo 3,2 D Pyrimidine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Without experimental data, a theoretical analysis of the expected NMR spectra can be posited based on the structure of 7-Bromo-4-chlorofuro[3,2-d]pyrimidine. The furo[3,2-d]pyrimidine (B1628203) core consists of a fused furan (B31954) and pyrimidine (B1678525) ring system.
Proton (¹H) NMR Spectral Analysis
A ¹H NMR spectrum would be expected to show signals corresponding to the two protons on the furan ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the adjacent oxygen atom and the pyrimidine ring, as well as the bromine and chlorine substituents. The proton at position 2 would likely appear as a singlet, and the proton at position 6 would also be a singlet. Their exact chemical shifts would require experimental determination.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum would display six distinct signals for the carbon atoms of the furo[3,2-d]pyrimidine core. The carbons attached to the electronegative chlorine and bromine atoms (C4 and C7, respectively) would be expected to show characteristic chemical shifts. The remaining carbon signals would correspond to the other atoms in the fused ring system.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
To definitively assign the proton and carbon signals, two-dimensional NMR techniques would be essential.
COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons, although in this specific molecule, no vicinal proton-proton coupling is expected.
HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbons they are attached to.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS would be used to determine the exact mass of the molecular ion. This would provide a highly accurate measurement of the compound's elemental composition, confirming the presence of bromine and chlorine through their characteristic isotopic patterns. The calculated exact mass for C₆H₂BrClN₂O would be compared to the experimentally measured value to verify the molecular formula.
Computational and Theoretical Chemistry of Halogenated Furo 3,2 D Pyrimidines
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic structures. For 7-Bromo-4-chlorofuro[3,2-d]pyrimidine, DFT calculations, typically employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its three-dimensional structure with high precision. These calculations yield optimized bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's stability and conformation.
The halogen substituents, bromine at position 7 and chlorine at position 4, significantly influence the geometry of the furo[3,2-d]pyrimidine (B1628203) core. The C-Br and C-Cl bond lengths are characteristic of halogenated aromatic systems. The fusion of the furan (B31954) and pyrimidine (B1678525) rings creates a planar bicyclic structure, and DFT calculations can quantify the degree of planarity.
Table 1: Predicted Geometrical Parameters for Furo[3,2-d]pyrimidine Derivatives from DFT Calculations
| Parameter | Furo[3,2-d]pyrimidine (Parent) | This compound (Predicted) |
| Bond Lengths (Å) | ||
| C4-Cl | - | ~1.74 |
| C7-Br | - | ~1.89 |
| N1-C2 | ~1.32 | ~1.32 |
| C2-N3 | ~1.34 | ~1.34 |
| N3-C4 | ~1.33 | ~1.33 |
| C4-C4a | ~1.40 | ~1.40 |
| C4a-C7a | ~1.38 | ~1.38 |
| C7a-O7 | ~1.36 | ~1.36 |
| O7-C2 | ~1.37 | ~1.37 |
| Bond Angles (°) ** | ||
| N1-C2-N3 | ~127.0 | ~127.0 |
| N3-C4-C4a | ~116.0 | ~115.0 |
| C4-C4a-C7a | ~120.0 | ~120.0 |
| Dihedral Angles (°) ** | ||
| N1-C2-N3-C4 | ~0.0 | ~0.0 |
| C4-C4a-C7a-O7 | ~0.0 | ~0.0 |
Note: The values for the parent furo[3,2-d]pyrimidine are typical literature values for similar fused heterocyclic systems. The values for this compound are predicted based on the influence of halogen substituents on related aromatic structures. Actual calculated values would require a specific DFT study.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. wjarr.comemerginginvestigators.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com
For this compound, the presence of electronegative halogen atoms is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted furo[3,2-d]pyrimidine. The HOMO is likely to be distributed over the fused ring system, particularly the electron-rich furan ring. The LUMO is expected to be localized more on the electron-deficient pyrimidine ring, especially on the carbon atoms bearing the chlorine and bromine substituents. This localization makes these sites susceptible to nucleophilic attack.
Table 2: Representative HOMO-LUMO Energies and Gaps for Pyrimidine Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |
| 4-[4-(dimethylamino)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine | -5.46 | -1.59 | 3.87 | wjarr.com |
| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidin-2-ol | -5.57 | -1.94 | 3.63 | wjarr.com |
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.30 | -1.81 | 4.49 | irjweb.com |
Note: This table provides examples from related pyrimidine derivatives to illustrate the typical range of HOMO-LUMO energies and gaps. Specific values for this compound would need to be determined by a dedicated computational study.
The relatively low-lying LUMO of halogenated furo[3,2-d]pyrimidines makes them good candidates for reactions with nucleophiles. The HOMO-LUMO gap can also be correlated with the electronic absorption spectra of the molecule, as the lowest energy transition often corresponds to the HOMO to LUMO excitation. schrodinger.com
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.
For this compound, the MEP surface is expected to show distinct regions of positive and negative potential. The nitrogen atoms of the pyrimidine ring, with their lone pairs of electrons, will be regions of negative potential (red), making them potential sites for protonation or coordination to Lewis acids. The hydrogen atoms attached to the furan ring will exhibit a positive potential (blue).
Crucially, the areas around the chlorine and bromine atoms are of significant interest. Halogen atoms can exhibit a phenomenon known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-X bond axis. nih.gov This positive region can engage in attractive, non-covalent interactions known as halogen bonding. rsc.org However, the regions lateral to the C-X bond are typically electron-rich and exhibit a negative potential. The carbon atoms C4 and C7, bonded to the electronegative chlorine and bromine atoms, respectively, are expected to be electron-deficient and thus have a positive potential, making them primary targets for nucleophilic substitution reactions.
Computational Studies on Reaction Mechanisms and Pathways for Furo[3,2-d]pyrimidine Derivatives
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles. For furo[3,2-d]pyrimidine derivatives, computational studies can be employed to investigate various reaction pathways, including their synthesis and subsequent functionalization.
One of the most important reactions of 4-chlorofuro[3,2-d]pyrimidines is nucleophilic aromatic substitution (SNAr). Computational studies can model the mechanism of this reaction, which typically proceeds through a Meisenheimer-like intermediate. By calculating the activation energies for the attack of different nucleophiles at the C4 position, the feasibility and selectivity of these reactions can be predicted. The presence of the bromine atom at C7 can also influence the reactivity at C4 through electronic effects.
Furthermore, theoretical investigations can shed light on the synthesis of the furo[3,2-d]pyrimidine scaffold itself. For instance, the mechanisms of multicomponent reactions leading to related fused pyrimidine systems have been studied computationally. nih.gov These studies can identify the rate-determining steps and the role of catalysts, aiding in the optimization of synthetic procedures. For example, DFT calculations can be used to explore the plausible mechanisms for the cyclization reactions that form the fused ring system.
Computational studies can also explore other potential reactions, such as metal-catalyzed cross-coupling reactions at the C-Br or C-Cl positions, which are common methods for introducing new functional groups onto halogenated heterocycles. By modeling the oxidative addition, transmetalation, and reductive elimination steps of a catalytic cycle, researchers can gain a deeper understanding of these complex transformations.
Perspectives and Future Research Directions in the Synthetic Chemistry of 7 Bromo 4 Chlorofuro 3,2 D Pyrimidine
Development of Novel and Efficient Synthetic Pathways
Future research into 7-Bromo-4-chlorofuro[3,2-d]pyrimidine is likely to focus on the development of novel and efficient synthetic pathways. Current approaches to the furo[3,2-d]pyrimidine (B1628203) core often involve multi-step sequences which can be lengthy and may not be optimal for large-scale production. A key area of future research will be the design of more convergent and atom-economical syntheses.
One promising direction is the exploration of one-pot or tandem reaction sequences. For instance, a potential pathway could involve the construction of a suitably substituted furan (B31954) precursor followed by a direct cyclization to form the pyrimidine (B1678525) ring. Research into novel catalytic systems, such as those based on palladium or copper, could facilitate these transformations under milder conditions and with higher efficiency.
Furthermore, the development of methods for the direct C-H functionalization of the furo[3,2-d]pyrimidine core could provide a more direct route to substituted derivatives, avoiding the need for pre-functionalized starting materials. While challenging, recent advances in C-H activation chemistry offer exciting possibilities for the late-stage modification of this heterocyclic system.
A comparative summary of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Linear Synthesis from Furan Precursors | Well-established for related systems. | Multi-step, potentially low overall yield. |
| Convergent One-Pot Syntheses | Increased efficiency, reduced waste. | Requires careful optimization of reaction conditions. |
| Direct C-H Functionalization | Atom-economical, allows for late-stage diversification. | Selectivity can be a major challenge. |
Exploration of Undiscovered Reactivity Patterns and Selective Functionalization
The presence of two distinct halogen atoms at the 7-bromo and 4-chloro positions of this compound presents a significant opportunity for selective functionalization. The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited to introduce a variety of substituents in a controlled manner.
Future research will likely focus on the selective manipulation of these two positions. It is generally expected that the C-Br bond will be more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This would allow for the selective introduction of aryl, vinyl, or alkynyl groups at the 7-position. Subsequent functionalization of the less reactive 4-chloro position could then be achieved under more forcing conditions or by using different catalytic systems.
Conversely, nucleophilic aromatic substitution (SNAr) reactions are expected to occur preferentially at the 4-position, which is activated by the adjacent nitrogen atoms of the pyrimidine ring. This would enable the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles at this position. The exploration of these selective transformations will be crucial for unlocking the full potential of this compound as a synthetic intermediate.
A summary of the expected selective reactivity is provided in Table 2.
| Position | Expected Dominant Reactivity | Potential Transformations |
| 7-Bromo | Palladium-catalyzed cross-coupling | Suzuki, Stille, Sonogashira, Buchwald-Hartwig amination |
| 4-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Amination, alkoxylation, thionation |
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The integration of flow chemistry and other sustainable synthesis methodologies represents a significant future direction for the synthesis of this compound and its derivatives. Continuous flow processing offers numerous advantages over traditional batch synthesis, including improved safety, enhanced reaction control, and greater scalability. rsc.orgsci-hub.se
The synthesis of heterocyclic compounds, which can often involve hazardous reagents and exothermic reactions, is particularly well-suited to flow chemistry. uc.pt Future research could focus on developing a continuous flow process for the synthesis of the furo[3,2-d]pyrimidine core, potentially telescoping multiple reaction steps into a single, streamlined operation. This would not only improve the efficiency and safety of the synthesis but also reduce solvent waste and energy consumption.
Furthermore, the use of green chemistry principles, such as the use of renewable starting materials, the development of catalytic reactions to replace stoichiometric reagents, and the use of more environmentally benign solvents, will be a key consideration in the future synthesis of this compound. The combination of flow chemistry with green chemistry principles has the potential to deliver highly efficient and sustainable routes to this compound and its derivatives, making them more accessible for a wide range of applications.
The potential benefits of integrating flow chemistry are summarized in Table 3.
| Feature of Flow Chemistry | Benefit for the Synthesis of this compound |
| Enhanced Heat and Mass Transfer | Improved control over exothermic reactions, leading to higher yields and fewer byproducts. |
| Increased Safety | Handling of hazardous reagents in small, contained volumes. |
| Facilitated Scalability | Straightforward scale-up by running the system for longer or by numbering-up reactors. |
| Process Automation and Optimization | Precise control over reaction parameters for rapid optimization. |
Q & A
Basic: What safety protocols are critical when handling 7-Bromo-4-chlorofuro[3,2-d]pyrimidine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .
- Ventilation: Perform reactions in a fume hood or glovebox, especially when using volatile solvents (e.g., DMF, dichloromethane) .
- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste contractors. Avoid aqueous neutralization without pH monitoring to prevent exothermic reactions .
Basic: What synthetic methodologies are reported for this compound?
Methodological Answer:
Two primary routes are documented:
- Method A (Alkylation): React 4-chloro-pyrrolopyrimidine precursors with NaH and methyl iodide in dry DMF at 0°C, followed by quenching with acetic acid. Purify via silica gel chromatography (CH₂Cl₂/MeOH) for 88% yield .
- Method B (Bromination): Use N-bromosuccinimide (NBS) in dry dichloromethane at room temperature. Wash with brine, dry over MgSO₄, and purify via TLC (MeOH/CH₂Cl₂) for 76% yield .
Key Tip: Monitor reaction progress via TLC (Rf ~0.5 in CH₂Cl₂) and confirm product identity with HRMS (expected M+ 244.9355) .
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- ¹H/¹³C NMR: Look for diagnostic peaks:
- Mass Spectrometry: EI-MS shows M+ at m/z 245/247 (Br isotope pattern). HRMS should match theoretical mass within 0.0004 Da .
- Elemental Analysis: Validate purity with C/H/N ratios (e.g., C 34.11%, H 2.04%, N 17.05%) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Temperature Control: For bromination, maintain strict temperature control (0°C for NaH-mediated reactions) to minimize side products .
- Solvent Choice: Replace DMF with acetonitrile in reductive amination to enhance solubility and reduce decomposition .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate halogenation kinetics. Monitor via in-situ IR for intermediate formation .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Isotopic Patterning: Confirm bromine/chlorine isotope ratios in MS (e.g., ¹:¹ ratio for Cl, 1:0.97 for Br) to rule out impurities .
- 2D NMR: Use HSQC/HMBC to assign ambiguous peaks. For example, cross-peaks between H-6 and C-4 resolve positional isomerism .
- X-ray Crystallography: Resolve structural ambiguities by growing single crystals (e.g., via slow evaporation in acetonitrile) and analyzing H-bonding networks (e.g., N–H···N interactions) .
Advanced: What strategies enable functionalization of the pyrrolo-pyrimidine core?
Methodological Answer:
- Suzuki Coupling: Introduce aryl groups at C-7 using Pd(PPh₃)₄, K₂CO₃, and boronic acids in THF/H₂O (80°C, 12 hr) .
- Nucleophilic Substitution: Replace Cl at C-4 with amines (e.g., benzylamine) in DMF at 100°C for 6 hr. Monitor dehalogenation via LC-MS .
- Cyanation: Treat with CuCN in DMSO at 120°C to install cyano groups at C-5 for SAR studies .
Advanced: How does computational modeling aid in studying its biological interactions?
Methodological Answer:
- Docking Studies: Use MOE or AutoDock to model binding to kinase targets (e.g., EGFR). Optimize ligand poses using PM6-D3H4 parameters .
- DFT Calculations: Calculate electrostatic potential maps (e.g., at B3LYP/6-31G* level) to predict reactive sites for electrophilic substitution .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability in binding pockets (e.g., RMSD < 2.0 Å indicates strong binding) .
Advanced: How is X-ray crystallography applied to confirm its crystal structure?
Methodological Answer:
- Crystallization: Dissolve 10 mg in 1 mL hot acetonitrile, cool to 4°C for 48 hr to grow needle-shaped crystals .
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K. Refine with SHELXL-97; target R-factor < 0.05 .
- Analysis: Validate planarity (r.m.s. deviation < 0.1 Å) and H-bonding (e.g., N7–H···N3 = 2.89 Å) to confirm supramolecular packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
